tert-butyl N-[2-(methoxyamino)-2-oxoethyl]carbamate
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Overview
Description
tert-butyl N-[2-(methoxyamino)-2-oxoethyl]carbamate: is an organic compound with the molecular formula C8H18N2O3. It is a derivative of carbamic acid and is often used as a building block in organic synthesis. The compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(methoxyamino)-2-oxoethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(methoxyamino)-2-oxoethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[2-(methoxyamino)-2-oxoethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyamino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-butyl N-[2-(methoxyamino)-2-oxoethyl]carbamate is used as a building block in the synthesis of more complex organic molecules. It is often employed in the preparation of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(methoxyamino)-2-oxoethyl]carbamate involves its ability to form stable carbamate linkages with various functional groups. This reactivity is due to the presence of the methoxyamino and oxoethyl groups, which can participate in nucleophilic and electrophilic reactions. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity through covalent bonding .
Comparison with Similar Compounds
- tert-butyl N-[2-(methoxyamino)ethyl]carbamate
- tert-butyl N-(2-aminoethyl)-N-methylcarbamate
- tert-butyl N-(2-oxoethyl)carbamate
Comparison: tert-butyl N-[2-(methoxyamino)-2-oxoethyl]carbamate is unique due to the presence of both methoxyamino and oxoethyl groups, which provide distinct reactivity compared to similar compounds. For instance, tert-butyl N-[2-(methoxyamino)ethyl]carbamate lacks the oxo group, making it less reactive in certain oxidation reactions .
Properties
Molecular Formula |
C8H16N2O4 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
tert-butyl N-[2-(methoxyamino)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C8H16N2O4/c1-8(2,3)14-7(12)9-5-6(11)10-13-4/h5H2,1-4H3,(H,9,12)(H,10,11) |
InChI Key |
CZFRCTCUZBILRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NOC |
Origin of Product |
United States |
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